

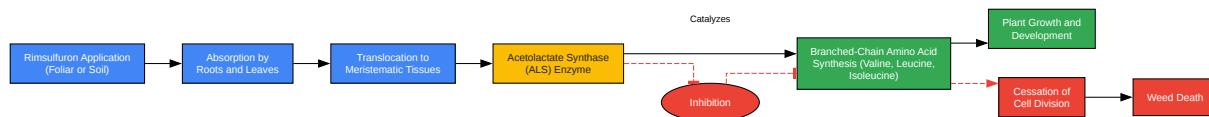
Rimsulfuron Field Trial Validation: A Comparative Analysis of Efficacy on Diverse Weed Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rimsulfuron*

Cat. No.: *B132091*


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of **rimsulfuron** across a variety of weed species, based on data from multiple field trials. The performance of **rimsulfuron** as a standalone treatment and in tank-mix combinations with other herbicides is evaluated to offer researchers and agricultural scientists a thorough understanding of its potential in weed management programs.

Rimsulfuron: Mechanism of Action

Rimsulfuron is a selective, systemic herbicide belonging to the sulfonylurea class.^{[1][2]} It is absorbed through the foliage and roots of plants and translocates to the meristematic tissues, where it inhibits the acetolactate synthase (ALS) enzyme.^{[1][3]} This enzyme is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development.^[4] Inhibition of ALS leads to the cessation of cell division and, ultimately, plant death.^[1]

[Click to download full resolution via product page](#)

Figure 1: Rimsulfuron's mechanism of action via ALS enzyme inhibition.

Comparative Efficacy of Rimsulfuron: Field Trial Data

The following tables summarize the quantitative data from various field trials, showcasing the percentage of weed control achieved by **rimsulfuron** applied alone and in combination with other herbicides.

Table 1: Efficacy of **Rimsulfuron** as a Standalone Treatment on Various Weed Species

Weed Species	Common Name	Rimsulfuron Application Rate	% Control	Location/Stud y
<i>Sorghum halepense</i>	Johnsongrass	2 oz/acre	~50% reduction in coverage and biomass	California, USA[5]
<i>Sorghum halepense</i>	Johnsongrass	4 oz/acre	40-90% reduction in coverage and biomass	California, USA[6]
<i>Imperata cylindrica</i>	Cogongrass	10-80 g/ha	Up to 38%	Ibadan, Nigeria[4][7]
<i>Panicum maximum</i>	Guineagrass	10-80 g/ha	>70%	Ibadan, Nigeria[4][7]
Sedges	-	10-20 g/ha	>80%	Ibadan, Nigeria[4][7]
<i>Ipomoea involucrata</i>	-	10-20 g/ha	>80%	Ibadan, Nigeria[4][7]
<i>Commelina benghalensis</i>	Bengal dayflower	10-20 g/ha	>80%	Ibadan, Nigeria[4][7]
<i>Phyllanthus amarus</i>	Gulf leafflower	10-20 g/ha	>80%	Ibadan, Nigeria[4][7]
<i>Hedyotis corymbosa</i>	Old-world diamond-flower	10-20 g/ha	>80%	Ibadan, Nigeria[4][7]
<i>Corchorus olitorius</i>	Wild jute	10-20 g/ha	>80%	Ibadan, Nigeria[4][7]
<i>Stachytarpheta cayennensis</i>	Nodeweedy	10-80 g/ha	>70%	Ibadan, Nigeria[4]
<i>Tridax procumbens</i>	Coat buttons	10-80 g/ha	>70%	Ibadan, Nigeria[4]

Passiflora foetida	Redfruit passionflower	10-80 g/ha	>70%	Ibadan, Nigeria[4]
Talinum triangulare	Waterleaf	10-80 g/ha	>70%	Ibadan, Nigeria[4]

Table 2: Comparative Efficacy of **Rimsulfuron** in Tank-Mix Combinations

Weed Species	Rimsulfuron Combination	% Control	Days After Treatment (DAT)	Location/Stud y
Broadleaf Weeds				
Richardia brasiliensis (Brazil pusley),				
Eupatorium capillifolium (Dog fennel),				
Ambrosia artemisiifolia (Common ragweed),	Rimsulfuron + Flumioxazin	≥88%	30	Central Florida, USA[3]
Froelichia floridana (Cotton weed), Lepidium virginicum (Virginia pepperweed)				
>75%	60	Central Florida, USA[3]		
Amaranthus retroflexus (Redroot pigweed),				
Chenopodium album (Common lambsquarters),	Rimsulfuron + Flumioxazin	>90%	-	Idaho, USA[2]
Setaria viridis (Green foxtail)				
Solanum sarrachoides (Hairy nightshade),	Rimsulfuron (three-way tank mixes)	89-100%	-	Idaho, USA[2]

Amaranthus
retroflexus
(Redroot
pigweed),
Chenopodium
album (Common
lambsquarters)

Abutilon
theophrasti
(Velvetleaf),
Amaranthus
tuberculatus
(Common
waterhemp),
Chenopodium
album (Common
lambsquarters)

Rimsulfuron/Thifensulfuron + various	91-97%	21	Clay Center, Nebraska, USA[1]
--------------------------------------	--------	----	-------------------------------

Ambrosia trifida
(Giant ragweed),
Erigeron annuus
(Fleabane),
Lamium
amplexicaule
(Henbit), Lamium
purpureum
(Purple
deadnettle), and
others

Rimsulfuron + Isoxaflutole	Excellent	-	2007 Study[8]
----------------------------	-----------	---	---------------

Grassy Weeds

Melinis repens (Natalgrass)	Rimsulfuron + Flumioxazin/Pendimethalin/Oryzalin	Higher than Rimsulfuron alone	-	Central Florida, USA[3]
--------------------------------	--	-------------------------------	---	-------------------------

Panicum dichotomiflorum	Rimsulfuron + Adjuvant	Effective	-	New Zealand[9] [10]
----------------------------	------------------------	-----------	---	------------------------

(Smooth
witchgrass)

Setaria
verticillata
(Whorled pigeon
grass), Digitaria
sanguinalis
(Summer grass)

Rimsulfuron +
Adjuvant

Less effective
than on Smooth
witchgrass

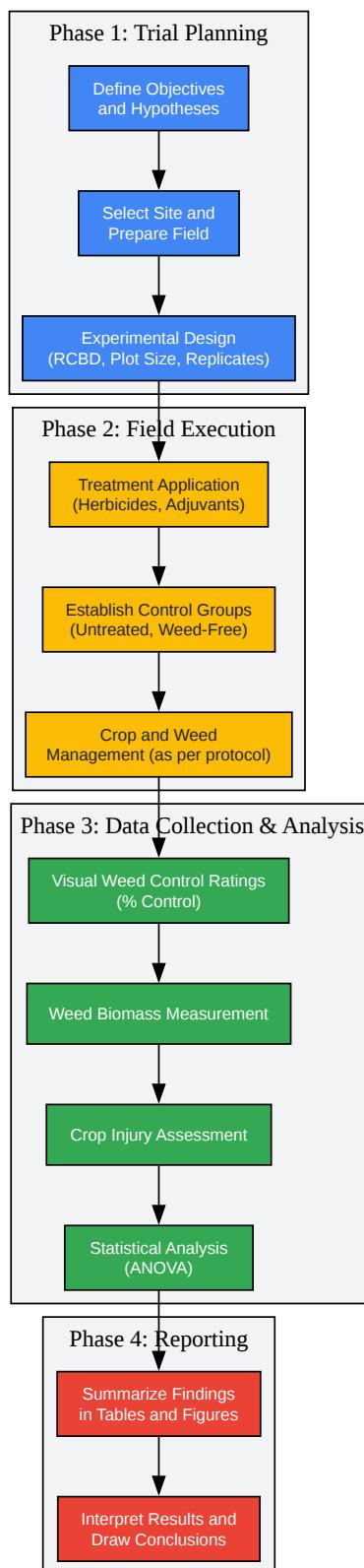
New Zealand[9]
[10]

Experimental Protocols

The data presented in this guide are derived from field trials conducted under a range of environmental conditions and agricultural systems. While specific protocols varied between studies, a general methodology for post-emergence herbicide efficacy trials can be outlined.

1. Experimental Design:

- Layout: Field trials are typically established using a randomized complete block design (RCBD) to minimize the effects of field variability.[11]
- Plot Size: Plot sizes are determined to be large enough to provide representative data and minimize edge effects.
- Replicates: A minimum of three to four replicates for each treatment are used to ensure statistical validity.[11]


2. Treatments:

- Herbicide Application: **Rimsulfuron** and other herbicides are applied at specified rates, both individually and in tank-mix combinations. Application timing (pre-emergence or post-emergence) and the growth stage of the weeds are critical variables.[12]
- Control Groups: Untreated control plots are included to serve as a baseline for weed growth and crop health. A weed-free control, maintained by hand-weeding, is also often included for comparison.

- Adjuvants: For post-emergence applications, adjuvants such as non-ionic surfactants (NIS) or crop oil concentrates (COC) are often included to enhance herbicide efficacy.[13]

3. Data Collection and Analysis:

- Weed Control Assessment: Weed control is typically assessed visually as a percentage of the untreated control at various intervals after treatment (e.g., 15, 30, 60, 90 days after treatment - DAT).[3]
- Weed Biomass: In some studies, weed biomass is harvested from a specified area within each plot and weighed to provide a quantitative measure of weed control.[5]
- Crop Tolerance: Crop injury, if any, is visually assessed and rated on a scale.
- Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the statistical significance of treatment effects.

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for herbicide field efficacy trials.

Conclusion

Field trial data consistently demonstrate the efficacy of **rimsulfuron** against a broad spectrum of grass and broadleaf weeds. Its effectiveness can be significantly enhanced through tank-mixing with other herbicides, providing a more comprehensive weed control solution and a tool for managing herbicide resistance. The choice of application rate, timing, and the use of appropriate adjuvants are critical factors in optimizing the performance of **rimsulfuron** in diverse agricultural settings. Researchers and professionals in drug and herbicide development can utilize this comparative data to inform the design of new weed management strategies and the development of next-generation herbicidal formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. A Comparison of Flumioxazin and Rimsulfuron Tank Mixtures for Weed Control in Potato | Weed Technology | Cambridge Core [cambridge.org]
- 3. hort [journals.ashs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Right Herbicide at the Right Time: Suppression of Established Johnsongrass Using Rimsulfuron | Progressive Crop Consultant [progressivecrop.com]
- 6. wric.ucdavis.edu [wric.ucdavis.edu]
- 7. biblio.iita.org [biblio.iita.org]
- 8. ncwss.org [ncwss.org]
- 9. Efficacy and selectivity of the herbicide rimsulfuron in potatoes [*Solanum tuberosum*], transplanted tomatoes [*Lycopersicum esculentum*], and transplanted peppers [*Capsicum annum*] [vtechworks.lib.vt.edu]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. mdpi.com [mdpi.com]

- 12. Five tips to make your post-emergence herbicide application a success | Corteva Agriscience [corteva.com]
- 13. preprints.org [preprints.org]
- To cite this document: BenchChem. [Rimsulfuron Field Trial Validation: A Comparative Analysis of Efficacy on Diverse Weed Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132091#field-trial-validation-of-rimsulfuron-efficacy-on-diverse-weed-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com